tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN4O2 and its molecular weight is 381.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which is structurally similar to the requested compound, was synthesized and characterized. This compound crystallized in the monoclinic crystal system and demonstrated weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions. It was also evaluated for its in vitro antibacterial and anthelmintic activity, showing moderate effectiveness in the latter (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Intermediate for Biologically Active Compounds
- tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, another similar compound, was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Role in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is significant as an intermediate in the synthesis of small molecule anticancer drugs. The synthesis method developed in this study yielded a high total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally related to the requested compound, were synthesized and evaluated as potential antipsychotic agents. They were examined for binding to dopamine and serotonin receptors and showed promising in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Catalytic Activity in Acylation Chemistry
- The compound 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was synthesized and shown to have catalytic activity in acylation chemistry, particularly in the formation of tert-butyl acetate (Mennenga, Dorn, Menzel, & Ritter, 2015).
Asymmetric Synthesis of Nociceptin Antagonists
- An asymmetric synthesis method for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, was developed, which is a useful intermediate for the synthesis of nociceptin antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Orally Active Renin Inhibitors
- A series of benzimidazole derivatives, structurally related to the requested compound, were discovered as potent and orally bioavailable renin inhibitors. These compounds were identified through structural modification aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity (Tokuhara, Imaeda, Fukase, Iwanaga, Taya, Watanabe, Kanagawa, Matsuda, Kajimoto, Kusumoto, Kondo, Snell, Behnke, & Kuroita, 2018).
特性
IUPAC Name |
tert-butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)12-4-5-14-18-10-13(17)21(14)11-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKMUWJKOFSZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN3C(=NC=C3Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。